molecular formula C7H12ClN3 B14032111 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride

6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride

Cat. No.: B14032111
M. Wt: 173.64 g/mol
InChI Key: XWSXMWBUSPFGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methylcyclopent-1-ene-1-carboxylic acid with hydrazine hydrate, followed by cyclization and subsequent amination . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride stands out due to its specific methyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-4-2-3-5-6(4)9-10-7(5)8;/h4H,2-3H2,1H3,(H3,8,9,10);1H

InChI Key

XWSXMWBUSPFGOO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1NN=C2N.Cl

Origin of Product

United States

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